(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone
Description
The compound (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone is a hybrid molecule featuring a piperidine scaffold substituted with a 2,6-dimethylpyrimidin-4-yloxy group at the 3-position and a 4-morpholinophenyl methanone moiety. This structure combines key pharmacophoric elements:
- Pyrimidine: A heterocyclic aromatic ring often associated with kinase inhibition and antimicrobial activity .
- Morpholine: A saturated six-membered ring with one oxygen and one nitrogen atom, commonly used to enhance solubility and metabolic stability.
- Piperidine: A flexible scaffold that facilitates interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-14-21(24-17(2)23-16)29-20-4-3-9-26(15-20)22(27)18-5-7-19(8-6-18)25-10-12-28-13-11-25/h5-8,14,20H,3-4,9-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMICCJOEVEMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to pyrimidine moieties. .
Mode of Action
The presence of a pyrimidine ring and a piperidine ring in the structure suggests potential interactions with biological targets via hydrogen bonding, ionic interactions, or hydrophobic effects. The morpholine moiety could also contribute to the compound’s solubility and bioavailability.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the structural features of the compound, it might be involved in pathways where pyrimidine derivatives play a crucial role
Pharmacokinetics
The presence of a morpholine ring might enhance the compound’s solubility, potentially affecting its absorption and distribution. The compound’s metabolism and excretion would likely depend on its interactions with metabolic enzymes and transporters, which are currently unknown.
Result of Action
Based on its structure, the compound might interact with cellular targets, leading to changes in cellular functions. .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be affected by pH due to the presence of ionizable groups The compound’s efficacy could also be influenced by the presence of other molecules that compete for the same targets
Biological Activity
The compound (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone, also known by its CAS number 2035022-88-7, is a complex organic molecule with potential pharmacological applications. Its unique structural features, including a piperidine ring and a pyrimidine moiety, suggest a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 275.34 g/mol. The structure consists of several functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H21N3O2 |
| Molecular Weight | 275.34 g/mol |
| CAS Number | 2035022-88-7 |
Research indicates that the compound may act as an enzyme inhibitor and interact with specific receptors within biological systems. Preliminary studies suggest that it could modulate various biochemical pathways, potentially impacting cellular processes such as apoptosis and cell proliferation.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to specific receptors, influencing signal transduction pathways critical for cellular function.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on malignant cells compared to non-malignant cells.
Case Studies
A relevant study examined the cytotoxic effects of similar compounds on human promyelocytic leukemia cells (HL-60) and squamous cell carcinoma lines (HSC-2, HSC-3, HSC-4). The results indicated that compounds with structural similarities exhibited selective toxicity towards malignant cells while sparing non-malignant cells.
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Compound A | 10 | 5 |
| Compound B | 15 | 3 |
| Compound C | 8 | 6 |
Biological Activity Overview
The biological activity of (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone can be summarized as follows:
- Antineoplastic Potential : Similar compounds have demonstrated significant antitumor activity.
- Selective Cytotoxicity : The compound exhibits higher toxicity to cancer cells compared to normal cells.
- Mechanistic Insights : Activation of caspases and mitochondrial membrane depolarization have been observed in related studies.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with pyrimidine-morpholine hybrids reported in . Key differences lie in substituent groups and core scaffolds:
Key Observations:
Bioactivity: The pyrimidine-2-amine analogs (20–28) exhibit antimicrobial activity, with MIC values ranging from 8–64 µg/mL against bacterial strains .
Solubility: The morpholine group in both compound classes enhances aqueous solubility, but the piperidine-methanone moiety in the target compound may introduce steric hindrance, impacting membrane permeability.
Kinase Inhibition Potential: Pyrimidine derivatives are known kinase inhibitors (e.g., EGFR, CDK). The dimethylpyrimidinyloxy group in the target compound could mimic ATP-binding motifs, though this requires validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
